Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate
Overview
Description
Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate: is a chemical compound characterized by its bromophenyl group attached to a cyclohexanecarboxylate ring with a ketone functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenol and cyclohexanone as the primary starting materials.
Reaction Steps:
The bromophenol undergoes a Friedel-Crafts acylation reaction with cyclohexanone in the presence of an acid catalyst (e.g., aluminum chloride) to form the intermediate ketone.
The intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods:
Large-scale production involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides, and strong bases.
Major Products Formed:
Oxidation: 4-Bromophenyl-4-oxocyclohexanecarboxylic acid.
Reduction: 4-Bromophenyl-4-hydroxycyclohexanecarboxylate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases. Industry: Its applications extend to material science, where it is used in the synthesis of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromophenyl group can engage in hydrogen bonding and π-π interactions, while the ketone group can form Schiff bases with amine groups. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
Methyl 2-(4-bromophenyl)acetate: A related ester with a different structural framework.
Ethanone, 1-(4-bromophenyl): A simpler ketone without the cyclohexanecarboxylate ring.
Uniqueness: Methyl 1-(4-bromophenyl)-4-oxocyclohexanecarboxylate stands out due to its cyclohexanecarboxylate ring, which provides additional stability and reactivity compared to simpler structures.
This compound's unique properties and versatile applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications continue to be explored, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRSQQQEMTWZTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857197 | |
Record name | Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384265-30-8 | |
Record name | Methyl 1-(4-bromophenyl)-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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